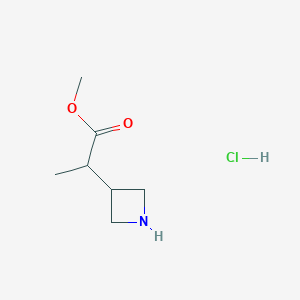
6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of fluorine and methoxy groups in the quinoxaline ring enhances its chemical properties, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde typically involves the condensation of 2-chloro-6-fluoro-3-methoxyquinoxaline with appropriate aldehyde precursors. One common method is the reaction of 2-chloro-6-fluoro-3-methoxyquinoxaline with formylating agents under controlled conditions to introduce the aldehyde group at the 5-position . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality. Green chemistry principles are also applied to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 6-Fluoro-3-methoxyquinoxaline-5-carboxylic acid.
Reduction: 6-Fluoro-3-methoxyquinoxaline-5-methanol.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell death . The presence of the fluorine atom enhances its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-fluoro-3-methoxyquinoxaline-5-carbaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
6-Methoxyquinoline: Lacks the fluorine atom and has a different ring structure.
3-Fluoro-6-methoxyquinoline: Similar but with a different substitution pattern on the quinoline ring.
Uniqueness
6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde is unique due to the specific combination of fluorine and methoxy groups, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and binding affinity, while the methoxy group increases its solubility and reactivity .
Propiedades
Fórmula molecular |
C10H7FN2O2 |
|---|---|
Peso molecular |
206.17 g/mol |
Nombre IUPAC |
6-fluoro-3-methoxyquinoxaline-5-carbaldehyde |
InChI |
InChI=1S/C10H7FN2O2/c1-15-9-4-12-8-3-2-7(11)6(5-14)10(8)13-9/h2-5H,1H3 |
Clave InChI |
SMHFUWABTJHONP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C2C=CC(=C(C2=N1)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















